N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide
Description
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Properties
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-3-24(4-2)12-13-25-18-11-6-5-10-17(18)22-20(25)23-19(26)15-8-7-9-16(21)14-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPOSORRZWGXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation with formic acid: This step forms the benzimidazole ring.
Derivatization: Introduction of the diethylaminoethyl and fluorobenzamide groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . This compound may also inhibit histone deacetylases, leading to changes in gene expression and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl]-3-(dimethylphosphoryl)propanamide
- N-[1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl]-4-methylbenzamide
Uniqueness
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide stands out due to its unique fluorobenzamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
